![molecular formula C20H22Cl2N6O2 B2652163 8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 887030-10-6](/img/structure/B2652163.png)
8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction, as well as the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and stability. It also includes studying the compound’s reactivity with other substances .科学的研究の応用
Piperazine Derivatives in Scientific Research
Neurological Research Applications Piperazine derivatives have been explored for their neurological implications, including potential neuroprotective effects or their role in neurotoxicity studies. For instance, compounds structurally related to piperazines have been used in research exploring Parkinson's disease mechanisms and treatments. The accidental discovery of the neurotoxicity of MPTP (a compound related to piperazines) led to significant advancements in understanding the biochemical basis of Parkinson's disease and has been instrumental in developing animal models for the disease (Langston et al., 1983)[https://consensus.app/papers/parkinsonism-humans-product-meperidineanalog-synthesis-langston/4ada6cce1cd851c18bfb1eb3c5d06311/?utm_source=chatgpt].
Psychopharmacology Piperazine derivatives are also studied in psychopharmacology for their effects on mood and perception. For example, the subjective effects of trifluoromethylphenylpiperazine (TFMPP), a piperazine derivative, have been examined to understand its psychopharmacological profile, comparing it to other psychoactive substances (Lin et al., 2011)[https://consensus.app/papers/effects-humans-following-administration-party-pill-drugs-lin/717c41d6d3e65cc09ffcad3707ba1312/?utm_source=chatgpt]. Such studies contribute to our understanding of the complex interactions between psychoactive compounds and the human central nervous system.
Metabolic Studies The metabolism and pharmacokinetics of piperazine-containing compounds have been a subject of scientific research, aiming to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. This is crucial for developing new drugs and understanding their potential therapeutic or toxic effects. Research in this area includes studies on how these compounds are processed in the body and their metabolic pathways (Miao et al., 2012)[https://consensus.app/papers/excretion-metabolism-pharmacokinetics-miao/468087b820335fddb1e2e9e181b87b17/?utm_source=chatgpt].
Toxicology and Safety Studies Understanding the toxicological profile of chemical compounds is essential for ensuring their safe use. Piperazine derivatives have been studied for their potential toxic effects and interactions with other substances. This includes research on their neurotoxicity potential and safety profiles, providing valuable information for clinical and non-clinical applications (Combes et al., 1956)[https://consensus.app/papers/piperazine-neurotoxicity-report-case-probably-combes/c76ec0fb68f053a8a6637658a5f5e7fa/?utm_source=chatgpt].
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N6O2/c1-3-6-28-16-17(25(2)20(30)24-18(16)29)23-19(28)27-9-7-26(8-10-27)12-13-4-5-14(21)11-15(13)22/h3-5,11H,1,6-10,12H2,2H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILDBXYHUCIUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=C(C=C(C=C4)Cl)Cl)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

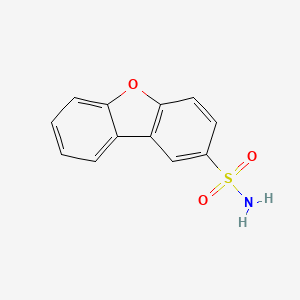
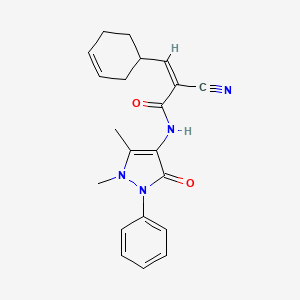
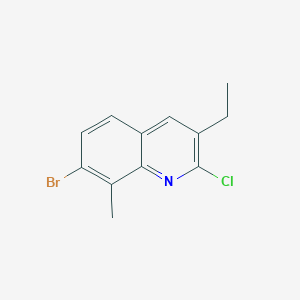
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2652085.png)
![4-(tert-butyl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2652086.png)
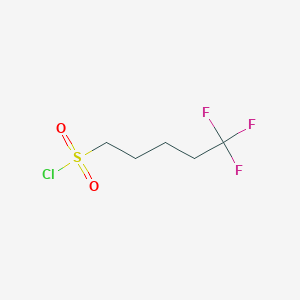
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate](/img/structure/B2652089.png)
![N-(1-cyanocyclohexyl)-2-({5-[(4-methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}sulfanyl)propanamide](/img/structure/B2652090.png)
![1-[(4-chlorophenyl)sulfonyl]-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2652091.png)
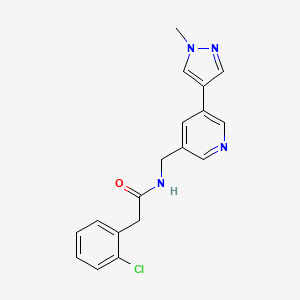
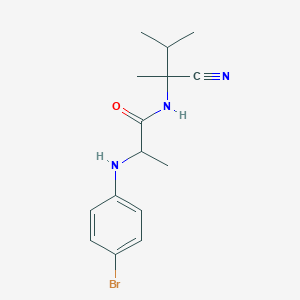
![2-isopropyl-4-(2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2652097.png)
![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-4-nitrobenzamide](/img/structure/B2652100.png)
![7-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2652102.png)